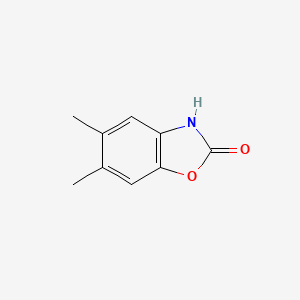![molecular formula C13H13FN2S B1523958 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1251922-72-1](/img/structure/B1523958.png)
4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine
Overview
Description
The compound “4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . This compound also contains a fluorophenyl group and a cyclopropyl group attached to the thiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a planar, aromatic ring system. The fluorophenyl and cyclopropyl groups would be attached to this ring. The presence of the nitrogen in the ring could potentially allow for hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Preclinical Evaluation of Antitumor Properties
Compounds structurally related to 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have been found to possess highly selective and potent antitumor properties both in vitro and in vivo. These benzothiazoles are biotransformed by cytochrome P450 1A1 into active metabolites, indicating a mechanism of action reliant on metabolic activation. Amino acid conjugation has been utilized to enhance the solubility and pharmacokinetic profiles of these compounds, leading to significant retardation of tumor growth in breast and ovarian xenograft models with manageable toxic side effects (Bradshaw et al., 2002).
Pesticidal and Antifungal Activities
Another study demonstrated the synthesis and pesticidal activities of thiazole derivatives, showing potent effects against mosquito larvae and phytopathogenic fungi. This suggests that thiazole compounds, similar to 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine, can be viable candidates for developing new pesticides and fungicides, contributing to agricultural and public health sectors (Choi et al., 2015).
Molecular and Electronic Structure Investigations
Research into the molecular and electronic structure of thiazole derivatives has provided insights into their conformational flexibility, which is critical for designing compounds with specific biological activities. Studies involving theoretical investigations have highlighted the importance of these analyses in understanding the pharmacophore's behavior in biological environments (Özdemir et al., 2009).
Development of Antibacterial Agents
Thiazole derivatives have also been explored for their antibacterial properties, offering a promising avenue for developing new antimicrobial agents. Research has shown that these compounds exhibit significant activity against various bacterial strains, suggesting their potential utility in addressing antibiotic resistance challenges (Shiran et al., 2015).
Anticancer and Antitubercular Agents
Continuing the theme of pharmacological versatility, some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer and antitubercular activities. These compounds demonstrate the potential for dual-action therapeutic agents, capable of addressing both cancer and tuberculosis, which are major global health concerns (Sekhar et al., 2019).
Mechanism of Action
properties
IUPAC Name |
4-cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c14-10-5-1-8(2-6-10)7-11-12(9-3-4-9)16-13(15)17-11/h1-2,5-6,9H,3-4,7H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGQBRBYCWKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



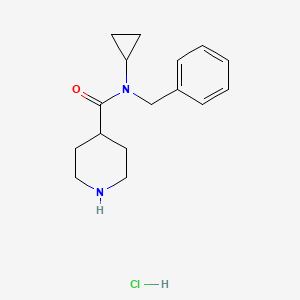
![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)
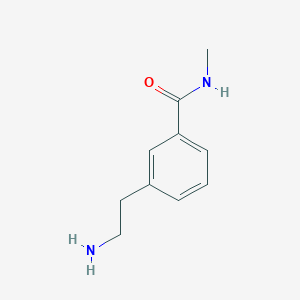

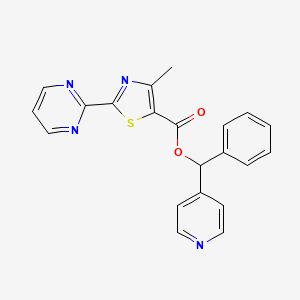
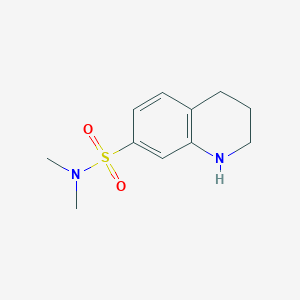
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)
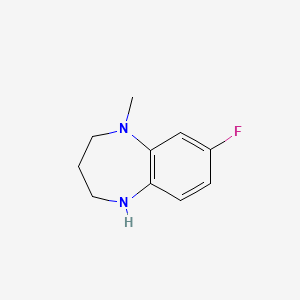
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)
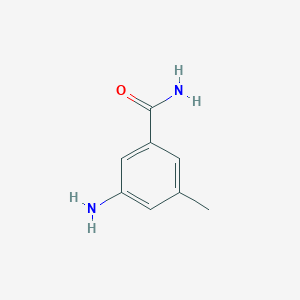
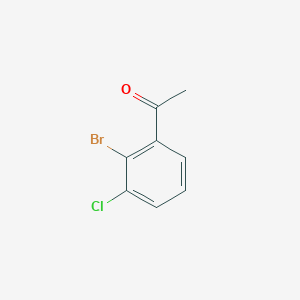
![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)
